molecular formula C25H55N7O B15197077 Einecs 273-067-9 CAS No. 68937-42-8

Einecs 273-067-9

Cat. No.: B15197077
CAS No.: 68937-42-8
M. Wt: 469.8 g/mol
InChI Key: TWOAMIAAAYHELS-UHFFFAOYSA-N
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Description

Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) typically involves the reaction of fatty acids with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The process involves heating the fatty acids and ethanolamine in the presence of a catalyst, usually an acid or base, to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the fatty acids and ethanolamine are mixed and heated. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Esters or ethers

Scientific Research Applications

Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) has a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of surfactants and emulsifiers.

    Biology: Studied for its role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of personal care products, detergents, and lubricants.

Mechanism of Action

The mechanism of action of Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Amides, C8-18 and C18-unsatd., N-(2-hydroxyethyl)
  • Amides, C8-18 and C18-unsatd., N-(3-hydroxypropyl)
  • Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) sulfate

Uniqueness

Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) is unique due to its specific fatty acid chain length and the presence of a hydroxyl group, which imparts distinct physicochemical properties. These properties make it particularly effective as a surfactant and emulsifier in various applications.

Properties

CAS No.

68937-42-8

Molecular Formula

C25H55N7O

Molecular Weight

469.8 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol

InChI

InChI=1S/C15H24O.C6H18N4.C4H13N3/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6/h9-10,12-13,16H,2-8,11H2,1H3;9-10H,1-8H2;7H,1-6H2

InChI Key

TWOAMIAAAYHELS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O.C(CNCCN)N.C(CNCCNCCN)N

Origin of Product

United States

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